molecular formula C14H14O4 B12098690 4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol CAS No. 4433-09-4

4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol

Cat. No.: B12098690
CAS No.: 4433-09-4
M. Wt: 246.26 g/mol
InChI Key: FCDFDUAKFSLDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 4 and 4’ positions, and two hydroxyl groups are attached to the 3 and 3’ positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol can be achieved through several methods. One common approach involves the reaction of benzyl ether with phenylmagnesium halides under suitable conditions . This reaction typically requires a solvent such as diethyl ether and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of 4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.

Scientific Research Applications

4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol involves its interaction with various molecular targets. The methoxy and hydroxyl groups play a crucial role in its reactivity and binding to specific enzymes or receptors. The pathways involved may include redox reactions, where the compound acts as an electron donor or acceptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

4433-09-4

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5-(3-hydroxy-4-methoxyphenyl)-2-methoxyphenol

InChI

InChI=1S/C14H14O4/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8,15-16H,1-2H3

InChI Key

FCDFDUAKFSLDQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.